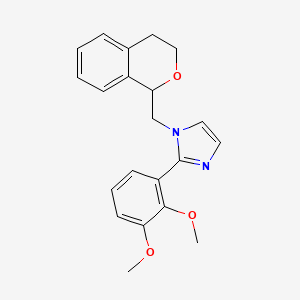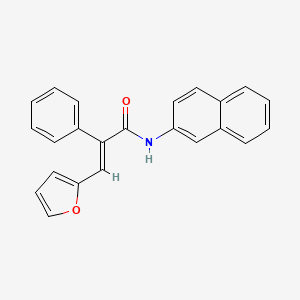![molecular formula C16H14N2O3 B5289026 N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide](/img/structure/B5289026.png)
N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide, also known as MOC-PVP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicine and biotechnology.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and proteins that are involved in cellular processes such as DNA replication, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and disrupts the cell cycle, leading to cell death. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is important for memory and learning. In metal ion detection, it selectively binds to certain metal ions and emits fluorescence, allowing for their detection in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide is its potential use in cancer treatment and Alzheimer's disease. Its selective binding to metal ions also makes it a potential tool for metal ion detection in biological samples. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide. One direction is to further investigate its potential use in cancer treatment and Alzheimer's disease, including in vivo studies. Another direction is to optimize its use as a fluorescent probe for metal ion detection, including developing new derivatives of this compound that have improved selectivity and sensitivity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which will be important for its future use in lab experiments and potentially in medicine.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide involves the reaction of 2-methyl-5-oxo-5H-chromeno[3,4-c]pyridine-4-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2-methyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, and disrupting the cell cycle. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In biotechnology, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence, making it a potential tool for the detection of these ions in biological samples.
Propriétés
IUPAC Name |
N-(2-methyl-5-oxochromeno[3,4-c]pyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-3-13(19)18-15-14-11(8-9(2)17-15)10-6-4-5-7-12(10)21-16(14)20/h4-8H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTHVLJVQRUBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC2=C1C(=O)OC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)
![2-[benzyl(2,6-dichlorobenzyl)amino]ethanol](/img/structure/B5288972.png)
![2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)


![N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)

![4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5289013.png)
![7-(1,3-benzothiazol-2-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5289020.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylacetamide](/img/structure/B5289029.png)
